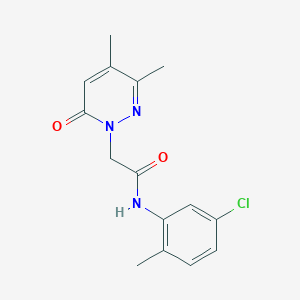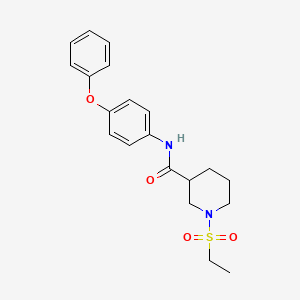![molecular formula C20H25N3O3S B5323361 N-(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5323361.png)
N-(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide, also known as N-(4-(4-(2-phenylethyl)piperazin-1-yl)benzenesulfonyl)acetamide or PSB-603, is a small molecule inhibitor of the serine protease HtrA2/Omi. It has been found to have potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and ischemia-reperfusion injury.
Mécanisme D'action
The mechanism of action of N-(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide involves the inhibition of the serine protease HtrA2/Omi. This inhibition leads to the accumulation of misfolded proteins, which in turn triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress. This response ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to induce ER stress and activate the UPR. It has also been found to inhibit the activity of HtrA2/Omi, which is involved in the regulation of cell death and survival.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide in lab experiments include its ability to selectively inhibit the activity of HtrA2/Omi. This allows for the study of the role of this protease in various diseases. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Orientations Futures
Some future directions for the study of N-(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide include its potential therapeutic applications in cancer, neurodegenerative disorders, and ischemia-reperfusion injury. Further studies are needed to determine its optimal dosage and administration, as well as its potential toxicity. Additionally, the role of HtrA2/Omi in various diseases needs to be further studied to determine the potential therapeutic applications of this compound(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide.
Méthodes De Synthèse
The synthesis of N-(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide involves the reaction of 4-aminobenzenesulfonamide with 4-(2-phenylethyl)piperazine in the presence of acetic anhydride. The resulting intermediate is then treated with acetic acid to yield the final product.
Applications De Recherche Scientifique
N-(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of HtrA2/Omi, a serine protease that is involved in the regulation of cell death and survival. This inhibition has been shown to have potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and ischemia-reperfusion injury.
Propriétés
IUPAC Name |
N-[4-[4-(2-phenylethyl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-17(24)21-19-7-9-20(10-8-19)27(25,26)23-15-13-22(14-16-23)12-11-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXOCVNCQUTKCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylmethyl)-2-ethoxyphenyl]methanol](/img/structure/B5323300.png)

![2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-[3-(hydroxymethyl)-4-isopropoxyphenyl]nicotinonitrile](/img/structure/B5323304.png)
![1-allyl-4-[(4-bromo-2-chlorophenoxy)acetyl]piperazine](/img/structure/B5323319.png)
![3-(1,3-benzodioxol-5-yl)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acrylamide](/img/structure/B5323327.png)



![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5323350.png)

![2,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5323376.png)
![1-allyl-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5323380.png)
![1-(methoxyacetyl)-4-[(3-methyl-2-pyridinyl)methyl]piperazine hydrochloride](/img/structure/B5323387.png)
